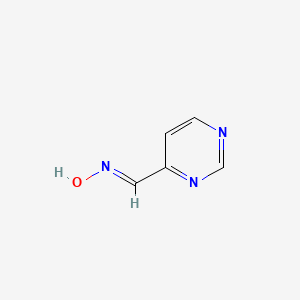
4-Pirídinocarbaldehído oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-4-carbaldehyde oxime is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine-4-carbaldehyde oxime is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
Pyrimidine-4-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production of pyrimidine-4-carbaldehyde oxime often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into pyrimidine-4-carbaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine-4-carboxylic acid.
Reduction: Pyrimidine-4-carbaldehyde.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which it is used .
Comparación Con Compuestos Similares
Pyridine-4-carbaldehyde oxime: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrimidine-2-carbaldehyde oxime: An isomer with the oxime group at the 2-position.
Pyrimidine-5-carbaldehyde oxime: An isomer with the oxime group at the 5-position.
Uniqueness: Pyrimidine-4-carbaldehyde oxime is unique due to its specific positioning of the oxime group at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to unique biological and chemical properties compared to its isomers .
Propiedades
Número CAS |
1073-65-0 |
|---|---|
Fórmula molecular |
C5H5N3O |
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
(NZ)-N-(pyrimidin-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3- |
Clave InChI |
PUVYLIOTFMFXOB-BAQGIRSFSA-N |
SMILES |
C1=CN=CN=C1C=NO |
SMILES isomérico |
C1=CN=CN=C1/C=N\O |
SMILES canónico |
C1=CN=CN=C1C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















